6-chloro-N-[4-(cyanomethyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorinated benzoxazine ring, and a cyanomethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonation reaction, where a suitable sulfonyl chloride is reacted with the benzoxazine intermediate.
Substitution Reactions: The cyanomethyl group is introduced through a nucleophilic substitution reaction, where a cyanomethylating agent reacts with the benzoxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like cyanide ions (CN-) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzoxazine compounds .
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Antimicrobial Agents: It has demonstrated antimicrobial activity, making it a candidate for the development of new antibiotics.
Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and molecular targets:
Carbonic Anhydrase IX Inhibition: The compound selectively inhibits CA IX, leading to a disruption in the pH regulation of tumor cells and inducing apoptosis.
Antimicrobial Activity: The compound interferes with bacterial growth by inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have shown similar anticancer and antimicrobial activities.
Thiazolone-Benzenesulfonamides: These derivatives also inhibit CA IX and have been studied for their antiproliferative effects.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(CYANOMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of structural features, which contribute to its high selectivity and potency in inhibiting CA IX and its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H18ClN3O4S |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4S/c24-17-8-11-21-20(14-17)27(32(29,30)19-4-2-1-3-5-19)15-22(31-21)23(28)26-18-9-6-16(7-10-18)12-13-25/h1-11,14,22H,12,15H2,(H,26,28) |
InChI Key |
PYRVRFISBAYFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
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